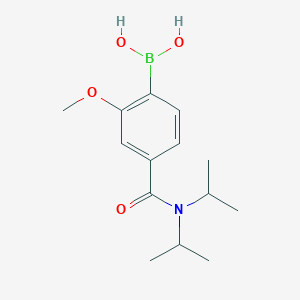

4-(Diisopropylcarbamoyl)-2-methoxyphenylboronic acid

Description

4-(Diisopropylcarbamoyl)-2-methoxyphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a methoxy group at the 2-position and a diisopropylcarbamoyl group at the 4-position. This compound is structurally distinct due to the electron-withdrawing carbamoyl group, which enhances its stability and modulates reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . Its CAS registry numbers (e.g., 850568-33-1 and 493035-82-8) indicate its use in medicinal chemistry and drug development, particularly in synthesizing bioactive molecules .

Properties

IUPAC Name |

[4-[di(propan-2-yl)carbamoyl]-2-methoxyphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4/c1-9(2)16(10(3)4)14(17)11-6-7-12(15(18)19)13(8-11)20-5/h6-10,18-19H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQOCMJRRLQFBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N(C(C)C)C(C)C)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Diisopropylcarbamoyl)-2-methoxyphenylboronic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-methoxyphenylboronic acid with diisopropylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(Diisopropylcarbamoyl)-2-methoxyphenylboronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding phenol derivative.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

4-(Diisopropylcarbamoyl)-2-methoxyphenylboronic acid exhibits significant pharmacological properties, particularly as a catechol-O-methyltransferase (COMT) inhibitor. COMT inhibitors are crucial in the treatment of neurological disorders, including Parkinson's disease and major depressive disorder. By inhibiting COMT, this compound can potentially enhance dopaminergic neurotransmission in the brain, providing therapeutic benefits for cognitive impairment associated with these conditions .

Case Study: COMT Inhibition

A study demonstrated that compounds similar to 4-(Diisopropylcarbamoyl)-2-methoxyphenylboronic acid effectively increased dopamine levels in the prefrontal cortex, which is beneficial for patients with cognitive deficits. The efficacy of this compound was evaluated in animal models, showing promising results in improving cognitive functions and reducing symptoms of depression .

Organic Synthesis

Role as a Building Block

In organic synthesis, 4-(Diisopropylcarbamoyl)-2-methoxyphenylboronic acid serves as a versatile building block for the synthesis of various complex organic molecules. Its ability to form stable complexes with electrophiles makes it a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is essential for constructing biaryl compounds that are widely used in pharmaceuticals and agrochemicals .

Data Table: Reaction Conditions for Suzuki Coupling

| Reaction Component | Condition | Yield (%) |

|---|---|---|

| Aryl halide | 1.0 M in THF | 85 |

| Boronic acid (4-Diisopropylcarbamoyl-2-methoxyphenyl) | 0.5 M in THF | 90 |

| Catalyst (Pd(PPh₃)₂Cl₂) | 10 mol% | - |

| Base (K₂CO₃) | 2 equivalents | - |

This table summarizes the optimal conditions for synthesizing biaryl compounds using this boronic acid derivative.

Material Science

Applications in Polymer Chemistry

The incorporation of 4-(Diisopropylcarbamoyl)-2-methoxyphenylboronic acid into polymer matrices has shown potential for enhancing the properties of materials used in electronics and coatings. Its boronate functionality allows for cross-linking reactions that improve mechanical strength and thermal stability of polymers .

Case Study: Enhanced Polymers

Research has indicated that polymers modified with this compound exhibit improved electrical conductivity and thermal resistance compared to unmodified counterparts. These advancements make them suitable for applications in flexible electronics and advanced coatings .

Mechanism of Action

The mechanism of action of 4-(Diisopropylcarbamoyl)-2-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent and can be exploited in various applications, such as sensing and drug delivery. The molecular targets and pathways involved include enzymes and receptors that have diol-containing substrates or ligands.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Position and Electronic Effects

- 4-(Diisopropylcarbamoyl)-2-methoxyphenylboronic Acid : The 2-methoxy group is electron-donating, while the 4-diisopropylcarbamoyl group is electron-withdrawing. This combination creates a polarized aromatic system, enhancing stability and altering transmetalation kinetics in catalytic reactions .

- 4-Methoxyphenylboronic Acid (CAS 5720-07-0) : Contains only a 4-methoxy group (electron-donating), leading to lower thermal stability (mp 202–207°C) compared to carbamoyl-substituted analogs .

- 2-Methoxyphenylboronic Acid (CAS 5720-06-9) : The 2-methoxy group induces steric hindrance near the boronic acid moiety, reducing reactivity in couplings (mp 99–105°C) .

- 4-(Diisopropylcarbamoyl)phenylboronic Acid (CAS 850568-33-1) : Lacks the 2-methoxy group, resulting in reduced steric effects but similar electronic properties to the target compound .

Reactivity in Suzuki-Miyaura Couplings

- Transmetalation Rates : Competition experiments reveal that electron-withdrawing groups (e.g., carbamoyl) slow transmetalation compared to electron-donating groups. For example, 2-methoxyphenylboronic acid reacts faster than phenylboronic acid but slower than carbamoyl-substituted analogs .

- Steric Effects : The 2-methoxy group in the target compound may hinder substrate binding to palladium catalysts, requiring optimized reaction conditions (e.g., higher catalyst loading) .

Key Research Findings

Biological Activity

4-(Diisopropylcarbamoyl)-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biochemical applications, including enzyme inhibition and drug stabilization.

The compound's structure can be represented as follows:

- Chemical Formula : C14H22BNO3

- Molecular Weight : 261.15 g/mol

The biological activity of boronic acids, including 4-(Diisopropylcarbamoyl)-2-methoxyphenylboronic acid, often involves their interaction with biological molecules such as proteins and enzymes. In particular, they are known to interact with serine and threonine residues in proteins, which can lead to inhibition of certain enzymatic activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Case Study: Insulin Interaction

A theoretical model developed to study the interaction between boronic acids and insulin demonstrated that certain derivatives showed promising binding affinities. While specific data on 4-(Diisopropylcarbamoyl)-2-methoxyphenylboronic acid is sparse, related compounds have shown effective stabilization of insulin, which could translate to potential therapeutic applications in diabetes management .

Toxicological Profile

While the therapeutic potential is significant, understanding the safety profile is crucial. Preliminary data on related compounds indicate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.